

Introduction: Contextualizing a Key Pharmaceutical Building Block

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Compound of Interest

Compound Name: **2-Bromo-3-chloropyridin-4-amine**

Cat. No.: **B114621**

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3-Bromo-2-chloropyridin-4-amine (CAS No. 215364-85-5) is a halogenated aminopyridine derivative that has emerged as a crucial intermediate in modern synthetic chemistry.[1][2][3] Its strategic substitution pattern—featuring bromo, chloro, and amino groups on a pyridine core—offers multiple reactive handles for medicinal chemists to elaborate complex molecular architectures. This guide, prepared for researchers and drug development professionals, provides a detailed examination of its core physical properties. Understanding these characteristics is not merely an academic exercise; it is fundamental to its effective handling, reaction optimization, formulation, and the prediction of its behavior in biological systems. As an intermediate, it is utilized in the synthesis of a range of compounds, including potential anti-tumor agents and other therapeutic candidates.[1] This document synthesizes available data with field-proven methodologies to create a practical and scientifically rigorous resource.

Section 1: Core Physicochemical Profile

The foundational physical properties of a compound dictate its state, handling requirements, and molecular identity. For 3-Bromo-2-chloropyridin-4-amine, these parameters confirm its identity as a stable, solid organic compound at ambient conditions.

Property	Value	Source(s)
IUPAC Name	3-bromo-2-chloropyridin-4-amine	Internal
CAS Number	215364-85-5	[1] [2]
Molecular Formula	C ₅ H ₄ BrCIN ₂	[1]
Molecular Weight	207.46 g/mol	[1]
Appearance	White solid / Powder to crystal	[1] [4]
Melting Point	148-153 °C	
Boiling Point	329.0 ± 37.0 °C (Predicted)	[1]

Expert Insights: The observed melting point range of 148-153 °C is a critical quality attribute. A sharp melting point within this range is indicative of high purity, a prerequisite for its use in regulated drug substance synthesis. The relatively high, albeit predicted, boiling point reflects the molecule's polarity and molecular weight, suggesting low volatility under standard laboratory conditions.[\[1\]](#)

Section 2: Solubility and Dissolution Characteristics

Solubility is a paramount property in drug development, directly influencing bioavailability, formulation strategies, and the design of in-vitro assays. While specific quantitative solubility data for 3-Bromo-2-chloropyridin-4-amine is not extensively published, its structural features—a polar aminopyridine core functionalized with hydrophobic halogens—suggest modest solubility in aqueous media and better solubility in organic solvents. For a related compound, 4-Amino-2-chloropyridine, it is described as being slightly soluble in water.[\[5\]](#)

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol describes the gold-standard shake-flask method (OECD Guideline 105) for determining thermodynamic solubility, a self-validating system that ensures equilibrium is reached.

Causality: The choice of the shake-flask method is deliberate. It is designed to measure the equilibrium solubility, which is the true thermodynamic limit of dissolution. This is distinct from kinetic solubility, which can often overestimate the stable concentration and lead to precipitation issues in later development.

Methodology:

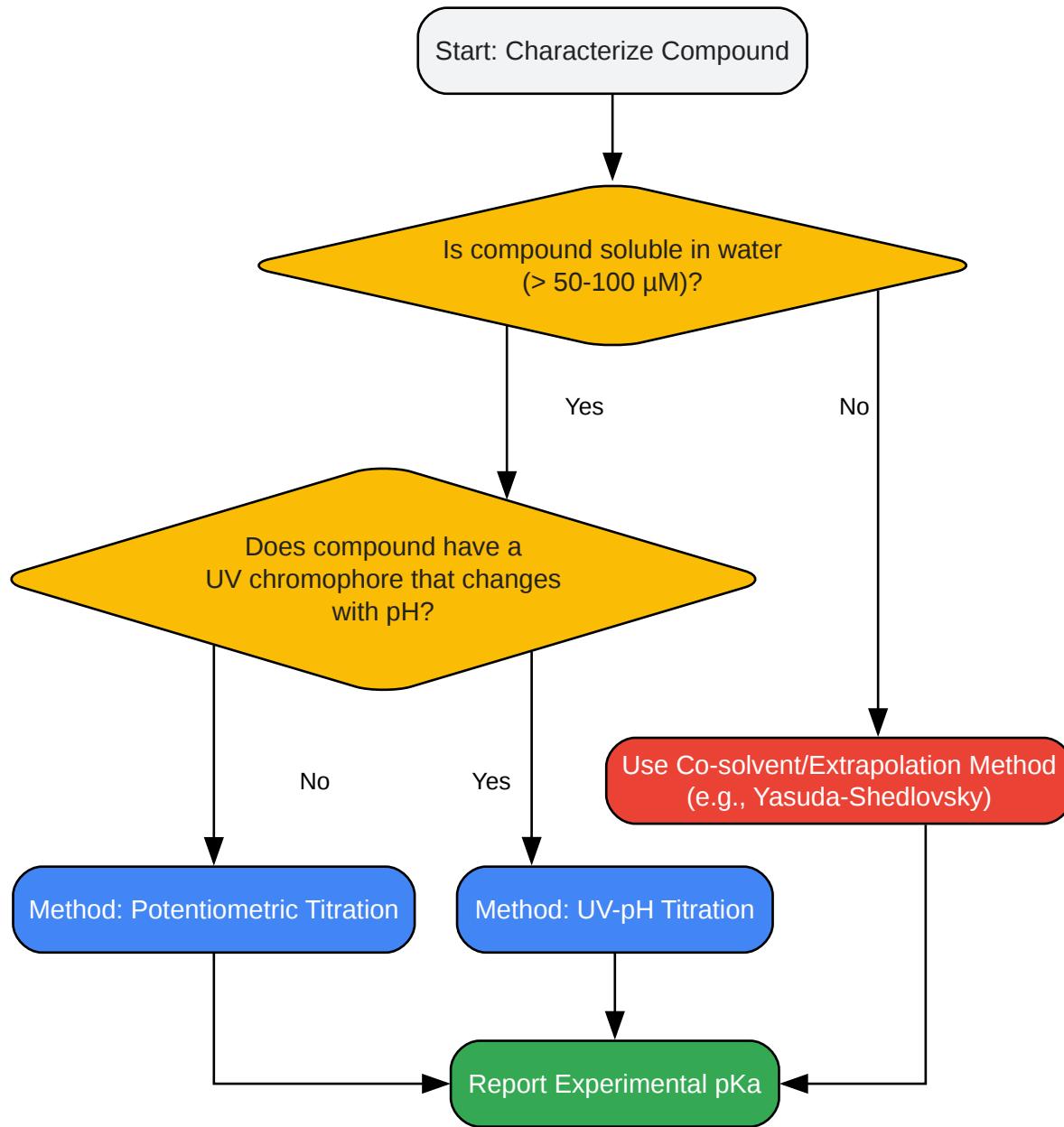
- **Preparation:** Add an excess amount of solid 3-Bromo-2-chloropyridin-4-amine to a series of vials containing the desired solvent systems (e.g., pH 7.4 phosphate-buffered saline, simulated gastric fluid, and organic solvents like DMSO or ethanol). The excess solid is crucial to ensure saturation.
- **Equilibration:** Seal the vials and agitate them at a constant, controlled temperature (typically 25 °C or 37 °C) using a shaker or rotator. The system must be allowed to reach equilibrium, which can take 24-72 hours.
- **Phase Separation:** After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete removal of particulate matter, filter the supernatant through a 0.22 µm PVDF filter or centrifuge at high speed (e.g., >14,000 rpm for 15 minutes). This step is critical to prevent artificially high concentration readings.
- **Quantification:** Accurately dilute the clear supernatant and analyze the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV or LC-MS.
- **Validation:** To confirm equilibrium was reached, samples should be taken at multiple time points (e.g., 24h and 48h). The solubility value is confirmed when consecutive measurements are consistent.

Section 3: Acidity/Basicity Profile (pKa)

The pKa value(s) of a molecule are fundamental to predicting its ionization state at different physiological pH levels, which in turn governs its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. 3-Bromo-2-chloropyridin-4-amine possesses two potential basic centers: the pyridine ring nitrogen and the exocyclic amino group at the C4 position. The electronic properties of the halogen substituents will influence the basicity of these sites. While a predicted pKa for the related compound 3-Amino-6-bromo-2-chloropyridine is -0.07 (for the protonated form), experimental determination is essential for accuracy.[\[4\]](#)

Workflow for pKa Determination

The selection of an appropriate method for pKa determination depends on the compound's solubility and chromophoric properties.



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Caption: Decision workflow for selecting a pKa determination method.

Experimental Protocol: Potentiometric Titration

Causality: This method directly measures the change in pH upon addition of a titrant, making it a robust and fundamental technique that does not rely on secondary properties like UV absorbance. It is the preferred method when the compound is sufficiently water-soluble.

Methodology:

- **Solution Preparation:** Accurately weigh the compound and dissolve it in a known volume of deionized, carbonate-free water to create a solution of known concentration (e.g., 1-10 mM).
- **Titration Setup:** Calibrate a pH electrode and meter. Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C) and stir gently.
- **Acidification:** Add a standardized solution of HCl to lower the pH to ~1.5-2.0, ensuring all basic sites are fully protonated.
- **Titration:** Add small, precise aliquots of a standardized NaOH solution. Record the pH value after each addition, allowing the reading to stabilize. Collect data through the equivalence point(s) up to a pH of ~11-12.
- **Data Analysis:** Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point. Alternatively, use derivative plots ($d\text{pH}/dV$) to precisely locate the equivalence point(s) and calculate the pKa using the Henderson-Hasselbalch equation.

Section 4: Spectroscopic and Structural Characterization

Spectroscopic analysis is non-negotiable for confirming the structural identity and purity of any chemical entity used in research and development. Each batch must be verified to ensure consistency and prevent costly errors.

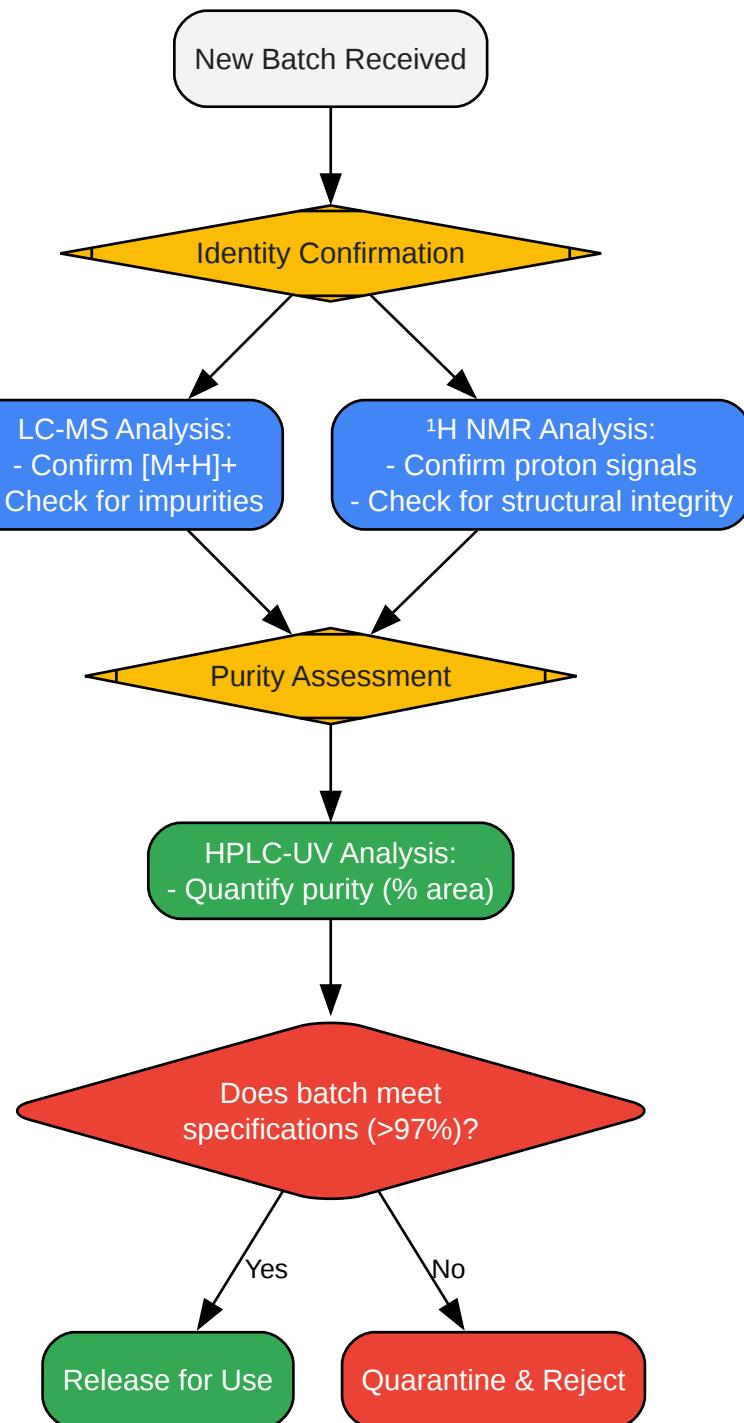
LC-MS: Mass spectrometry provides the molecular weight of the compound. For 3-Bromo-2-chloropyridin-4-amine, a low-resolution mass spectrum is expected to show a protonated molecular ion peak $[\text{M}+\text{H}]^+$ at m/z 209.0, consistent with its molecular weight of 207.46 g/mol . [1] High-resolution mass spectrometry (HRMS) would further confirm the elemental

composition via its exact mass. The characteristic isotopic pattern of bromine ($^{19}\text{Br}/^{81}\text{Br} \approx 1:1$) and chlorine ($^{35}\text{Cl}/^{37}\text{Cl} \approx 3:1$) would be a key diagnostic feature.

^1H NMR: Proton NMR spectroscopy gives information on the electronic environment of hydrogen atoms. For this compound, one would expect to see distinct signals in the aromatic region corresponding to the two protons on the pyridine ring, as well as a broader signal for the two protons of the amino group.

IR Spectroscopy: Infrared spectroscopy identifies the functional groups present. Key expected peaks would include N-H stretching vibrations for the amine group (typically $3300\text{-}3500\text{ cm}^{-1}$) and C=C/C=N stretching vibrations for the pyridine ring (typically $1400\text{-}1600\text{ cm}^{-1}$).

Workflow for New Batch Characterization



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Caption: Standard workflow for the analytical characterization of a new chemical batch.

Section 5: Stability and Handling

Proper storage and handling are critical to maintain the integrity of the compound. Vendor recommendations include storage at 2-8°C or room temperature, sealed in a dry environment, and protected from light.[2][4]

Causality and Insights:

- **Sealed in Dry:** The amino group can be hygroscopic. Absorbed moisture can affect accurate weighing and potentially participate in side reactions under certain conditions.
- **Keep in Dark Place:** Aminopyridines can be susceptible to photo-oxidation, leading to coloration and degradation. Protection from light is a standard precaution for maintaining long-term purity.
- **Temperature Control:** While stable at room temperature, refrigerated storage (2-8°C) is often recommended as a best practice to slow down any potential long-term degradation pathways, ensuring the material remains within specification for an extended shelf life.

Conclusion

3-Bromo-2-chloropyridin-4-amine is a solid, stable chemical intermediate whose physicochemical properties are well-suited for its role in synthetic chemistry. Its defined melting point, predictable spectroscopic signature, and established handling procedures provide researchers with the necessary foundation for its reliable use. The methodologies outlined in this guide for determining solubility and pKa provide a clear path for generating the critical data needed to advance compounds derived from this valuable building block through the drug discovery and development pipeline. Adherence to these rigorous analytical principles is the cornerstone of sound scientific and pharmaceutical research.

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